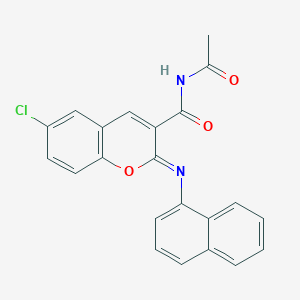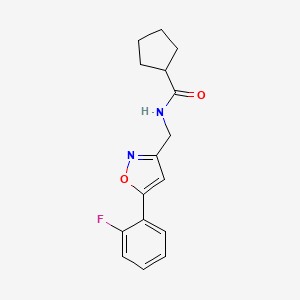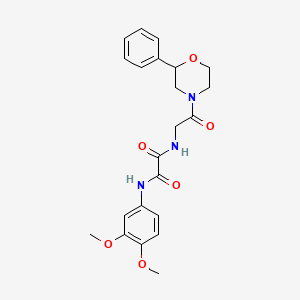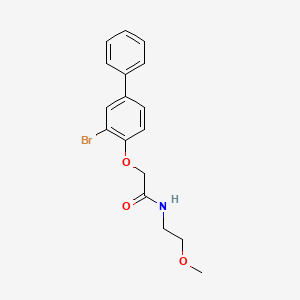![molecular formula C10H6ClN5OS B2681143 3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 339008-35-4](/img/structure/B2681143.png)
3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one (CPD-1) is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. CPD-1 is a heterocyclic compound that belongs to the class of thienopyrimidines and has demonstrated a variety of biological activities, including anti-inflammatory and anti-cancer effects. It has been studied for its ability to modulate the activity of several enzymes and receptors, which makes it a promising therapeutic agent for a variety of diseases.
Applications De Recherche Scientifique
Radioprotective and Antitumor Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine, which share a similar structural motif with 3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one, exhibit promising radioprotective and antitumor activities. These compounds were synthesized and evaluated for their potential in mitigating radiation damage and combating tumor growth, indicating their significant relevance in developing new therapeutic agents (Alqasoumi et al., 2009).
Synthesis of Bioactive Derivatives
Another research avenue involves the synthesis of polynuclear thieno[2,3-d]pyrimidone derivatives, which have demonstrated varied biological activities such as spasmodic, antiviral, antimicrobial, insecticidal, pesticidal, and acaricidal effects. These activities highlight the chemical's versatility and potential in creating compounds with specific biological targets (Aly et al., 2007).
Antimicrobial Evaluation
Further research on thienopyrimidine derivatives has uncovered pronounced antimicrobial activity, showcasing their potential in addressing bacterial and fungal infections. The synthesis of these derivatives and their subsequent evaluation against various microbial strains underline the chemical's importance in developing new antimicrobials (Bhuiyan et al., 2006).
Catalytic Synthesis Approach
A green chemistry approach has led to the catalytic synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating a step-economical method to produce these compounds. This method reduces environmental impact and simplifies the production of thieno[2,3-d]pyrimidine derivatives, crucial for pharmacological research (Shi et al., 2018).
Antimicrobial and Anti-inflammatory Agents
The synthesis of new series of thieno[2,3-d]pyrimidine derivatives has been explored for their antimicrobial and anti-inflammatory properties. These compounds have shown remarkable activity against fungi, bacteria, and inflammation, presenting a promising route for developing new therapeutic agents (Tolba et al., 2018).
Antifolate Inhibitors of Purine Biosynthesis
Research into 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors has revealed their selectivity for high-affinity folate receptors over other cellular entry mechanisms. These compounds are potent growth inhibitors of tumor cells expressing folate receptors, distinguishing them as potential candidates for targeted cancer therapy (Deng et al., 2009).
Mécanisme D'action
Target of Action
The primary target of the compound 3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound this compound interacts with its target, Cyt-bd, by inhibiting its function . This interaction results in the disruption of the energy metabolism of the Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of Cyt-bd by this compound affects the energy metabolism pathway of Mycobacterium tuberculosis . The downstream effects of this disruption are yet to be fully understood.
Result of Action
The molecular and cellular effects of the action of this compound are the inhibition of the Cyt-bd function and the disruption of the energy metabolism of Mycobacterium tuberculosis . This leads to the potential death of the bacteria.
Propriétés
IUPAC Name |
3-[(6-chloropyridazin-3-yl)amino]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5OS/c11-7-1-2-8(14-13-7)15-16-5-12-6-3-4-18-9(6)10(16)17/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRFKAUYKBMQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN2C=NC3=C(C2=O)SC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)
![4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol](/img/structure/B2681061.png)



![2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2681067.png)

![8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681071.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2681073.png)
![6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2681075.png)
![(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine](/img/structure/B2681078.png)


![Methyl 3-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate](/img/structure/B2681083.png)
